![molecular formula C12H16ClNO B1648662 3-(2-Chloro-5-methylphenoxy)piperidine CAS No. 902837-30-3](/img/structure/B1648662.png)
3-(2-Chloro-5-methylphenoxy)piperidine
Overview
Description
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including “3-(2-Chloro-5-methylphenoxy)piperidine”, have shown potential in anticancer applications. They have been utilized in different ways as anticancer agents . For example, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . They have shown potential in combating various viral diseases, making “3-(2-Chloro-5-methylphenoxy)piperidine” a compound of interest in antiviral research.
Antimalarial Applications
The piperidine nucleus has been utilized in the development of antimalarial drugs . This suggests that “3-(2-Chloro-5-methylphenoxy)piperidine” could potentially be used in antimalarial applications.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . This implies that “3-(2-Chloro-5-methylphenoxy)piperidine” could have potential applications in combating various microbial and fungal infections.
Antihypertension Applications
Piperidine derivatives have been used in the treatment of hypertension . This suggests that “3-(2-Chloro-5-methylphenoxy)piperidine” could potentially be used in antihypertension applications.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This implies that “3-(2-Chloro-5-methylphenoxy)piperidine” could have potential applications in pain and inflammation management.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease . This suggests that “3-(2-Chloro-5-methylphenoxy)piperidine” could potentially be used in anti-Alzheimer applications.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . This implies that “3-(2-Chloro-5-methylphenoxy)piperidine” could have potential applications in the treatment of various psychiatric disorders.
Safety and Hazards
Mechanism of Action
- Notably, piperidine affects pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, Smac/DIABLO, and p-IB .
- Piperidine interacts with its targets through various mechanisms. For instance:
- Piperidine’s effects on these pathways lead to downstream changes:
- Piperidine’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability:
- At the molecular and cellular levels, piperidine:
- Environmental factors play a role in piperidine’s efficacy and stability:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
3-(2-chloro-5-methylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-4-5-11(13)12(7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLVAJJXUNOVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282389 | |
Record name | 3-(2-Chloro-5-methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylphenoxy)piperidine | |
CAS RN |
902837-30-3 | |
Record name | 3-(2-Chloro-5-methylphenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-5-methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.